3-Bromo-2,6-difluorostyrene chemical structure and properties
3-Bromo-2,6-difluorostyrene chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
3-Bromo-2,6-difluorostyrene is an organohalogen compound featuring a styrene backbone substituted with a bromine atom and two fluorine atoms on the phenyl ring. The strategic placement of these halogens is anticipated to significantly influence the molecule's reactivity and physicochemical properties.
Chemical Structure:
Caption: Chemical structure of 3-Bromo-2,6-difluorostyrene.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₈H₅BrF₂ | Based on chemical structure |
| Molecular Weight | 220.03 g/mol | Calculated from atomic weights |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | General properties of similar substituted styrenes |
| Boiling Point | Estimated to be in the range of 180-220 °C | Inferred from boiling points of bromodifluorobenzenes and substituted styrenes |
| Melting Point | Not readily predictable; likely below room temperature | Inferred from related compounds |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents) | General solubility of non-polar organic compounds |
| Density | Expected to be greater than 1 g/mL | Presence of bromine and fluorine atoms increases density |
Spectroscopic Properties (Predicted)
The following table summarizes the expected spectroscopic characteristics for 3-Bromo-2,6-difluorostyrene, which are crucial for its identification and characterization.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts (δ) / Frequencies (cm⁻¹) / m/z | Key Features and Interpretation |
| ¹H NMR | Vinyl protons: 5.5-7.0 ppm; Aromatic protons: 6.8-7.5 ppm | The vinyl group will likely show complex splitting patterns (dd or ddt). The two aromatic protons will appear as a multiplet. |
| ¹³C NMR | Aromatic carbons: 110-160 ppm; Vinyl carbons: 110-140 ppm | Carbon atoms attached to fluorine will show characteristic C-F coupling. The carbon attached to bromine will be in the lower field region of the aromatic signals. |
| ¹⁹F NMR | -100 to -140 ppm (relative to CFCl₃) | Two distinct signals for the two fluorine atoms are expected due to their different chemical environments, unless accidental equivalence occurs. |
| IR Spectroscopy | C=C (vinyl): ~1630 cm⁻¹; C=C (aromatic): ~1580, 1470 cm⁻¹; C-F: ~1200-1300 cm⁻¹; C-Br: ~500-650 cm⁻¹ | The spectrum will be characterized by the stretching vibrations of the vinyl and aromatic C=C bonds, as well as the strong C-F and C-Br stretches. |
| Mass Spectrometry | Molecular ion (M⁺) peak at m/z ~220 and 222 (approx. 1:1 ratio) | The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) will result in two molecular ion peaks of nearly equal intensity. |
Potential Synthesis and Experimental Protocols
While a specific, validated synthesis for 3-Bromo-2,6-difluorostyrene is not documented, a plausible and common synthetic route would involve the Wittig reaction.[1][2] This powerful method is widely used for the formation of carbon-carbon double bonds.[1][2]
Proposed Synthetic Pathway: Wittig Reaction
Caption: Proposed Wittig reaction for the synthesis of 3-Bromo-2,6-difluorostyrene.
Detailed Experimental Protocol (Hypothetical)
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Preparation of the Phosphonium Ylide:
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In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of a strong base, such as n-butyllithium in hexanes, dropwise with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide indicates a successful reaction.
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Wittig Reaction:
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Cool the ylide solution back down to 0 °C.
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In a separate flask, dissolve 3-Bromo-2,6-difluorobenzaldehyde in anhydrous THF.
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Add the aldehyde solution dropwise to the ylide solution.
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After the addition is complete, allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
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Workup and Purification:
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product will contain the desired styrene and triphenylphosphine oxide. Purify the crude mixture using column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes or a hexane/ethyl acetate gradient).
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Characterization:
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Confirm the identity and purity of the isolated product using the spectroscopic techniques outlined in Table 2 (NMR, IR, MS).
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Reactivity and Potential Applications
The chemical reactivity of 3-Bromo-2,6-difluorostyrene is dictated by the interplay of its functional groups: the vinyl group and the substituted aromatic ring.
Reactivity of the Vinyl Group:
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Polymerization: Like other styrenes, it can undergo radical, cationic, or anionic polymerization to form poly(3-bromo-2,6-difluorostyrene). The properties of this polymer would be influenced by the bulky and electron-withdrawing substituents.
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Electrophilic Addition: The double bond can react with electrophiles such as halogens (Br₂, Cl₂) and hydrohalic acids (HBr, HCl).
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Catalytic Hydrogenation: The vinyl group can be reduced to an ethyl group using hydrogen gas and a catalyst (e.g., Pd/C).
Reactivity of the Aromatic Ring:
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Nucleophilic Aromatic Substitution: The presence of two electron-withdrawing fluorine atoms ortho to the bromine atom makes the aromatic ring electron-deficient. This could potentially facilitate nucleophilic aromatic substitution, although the steric hindrance from the adjacent fluorine might be a factor. Aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides.[3][4]
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Cross-Coupling Reactions: The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at the 3-position. This makes it a potentially valuable building block in organic synthesis.
Potential Applications:
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Monomer for Specialty Polymers: Its polymerization could lead to materials with unique properties, such as high refractive index, thermal stability, or flame retardancy, due to the presence of bromine.[5][6][7]
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Intermediate in Organic Synthesis: As a functionalized styrene, it can serve as a precursor for more complex molecules in the pharmaceutical, agrochemical, and materials science industries.
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Fragment in Drug Discovery: The substituted phenyl ring is a common motif in bioactive molecules. This compound could be used in fragment-based drug discovery programs.
Safety and Handling
While specific toxicity data for 3-Bromo-2,6-difluorostyrene is unavailable, it should be handled with the standard precautions for organohalogen compounds.
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General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Toxicity: Assumed to be harmful if inhaled, ingested, or absorbed through the skin. Organobromine compounds can have varying levels of toxicity.
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Flammability: Likely combustible. Keep away from heat, sparks, and open flames.
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Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Logical Relationships in Synthesis and Reactivity
The following diagram illustrates the logical flow from starting materials to the target compound and its subsequent potential transformations.
Caption: Logical workflow from synthesis to potential applications.
This guide provides a comprehensive overview of the predicted properties, synthesis, and potential applications of 3-Bromo-2,6-difluorostyrene based on existing chemical knowledge. Experimental validation of these predictions is necessary for any practical application.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Brominated flame retardant - Wikipedia [en.wikipedia.org]
- 6. Brominated flame retardants, a cornelian dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
